molecular formula C15H12Cl2O B3023820 3'-Chloro-3-(4-chlorophenyl)propiophenone CAS No. 898787-88-7

3'-Chloro-3-(4-chlorophenyl)propiophenone

Cat. No.: B3023820
CAS No.: 898787-88-7
M. Wt: 279.2 g/mol
InChI Key: AYVZMPDZZNOQRJ-UHFFFAOYSA-N
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Description

3’-Chloro-3-(4-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12Cl2O. It is a derivative of propiophenone, featuring a chlorinated phenyl group and a chlorinated propiophenone moiety. This compound is of interest due to its applications in organic synthesis and potential pharmacological properties.

Biochemical Analysis

Biochemical Properties

3’-Chloro-3-(4-chlorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of (S)-3-chloro-1-phenylpropanol via bio-catalyzed asymmetric reduction methods . This compound can also be involved in the phenylation process with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand . These interactions highlight its importance in biochemical synthesis and reactions.

Cellular Effects

3’-Chloro-3-(4-chlorophenyl)propiophenone affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads . This interaction demonstrates its impact on cellular processes and metabolism.

Molecular Mechanism

The molecular mechanism of 3’-Chloro-3-(4-chlorophenyl)propiophenone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a racemic mixture of two enantiomers, one of which is active and binds to serotonin receptors, inhibiting the reuptake of serotonin and leading to an increase in serotonin levels . This mechanism highlights its potential impact on neurotransmitter regulation and related biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Chloro-3-(4-chlorophenyl)propiophenone can change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-Chloro-3-(4-chlorophenyl)propiophenone has been investigated . These studies provide insights into its temporal effects and stability.

Dosage Effects in Animal Models

The effects of 3’-Chloro-3-(4-chlorophenyl)propiophenone vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed. For instance, it has been used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol . These studies help determine the safe and effective dosage ranges for this compound.

Metabolic Pathways

3’-Chloro-3-(4-chlorophenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it is a key intermediate in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc . These interactions highlight its role in metabolic pathways and pharmaceutical synthesis.

Transport and Distribution

The transport and distribution of 3’-Chloro-3-(4-chlorophenyl)propiophenone within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, it has been used in the preparation of thizaine derivatives that show antibacterial activity . These interactions provide insights into its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 3’-Chloro-3-(4-chlorophenyl)propiophenone affects its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles. For example, it has been used in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor . These studies highlight its subcellular localization and related biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(4-chlorophenyl)propiophenone typically involves the chlorination of phenylacetone followed by Friedel-Crafts acylation. One common method includes the use of phenylacetone and chlorine gas with aluminum trichloride as a catalyst. The reaction proceeds through chloridization, low-temperature hydrolysis, water-washing, stratification, reduced pressure distillation, and rectification to yield the desired product .

Industrial Production Methods: Industrial production methods for 3’-Chloro-3-(4-chlorophenyl)propiophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 3’-Chloro-3-(4-chlorophenyl)benzoic acid.

    Reduction: Formation of 3’-Chloro-3-(4-chlorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3-(4-chlorophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 3’-Chloro-3-(4-chlorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVZMPDZZNOQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644475
Record name 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-88-7
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.38 g, 5 mmol), Zn dust (1.95 g, 30 mmol), NH4Cl (2.67 g, 50 mmol) were combined in MeOH (10 mL) and water (5 mL). The reaction was refluxed for 4 h, cooled to RT then filtered. The filtrate was concentrated to a residue which was purified by chromatography PE/EA (5:1) to give 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one (1.15 g, 83% yield) as a brown solid. MH+ 279 and TR=2.025 min.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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